molecular formula C17H18O2S B3022292 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone CAS No. 898769-83-0

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Cat. No.: B3022292
CAS No.: 898769-83-0
M. Wt: 286.4 g/mol
InChI Key: MLTZECVLGSGQAG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a thiomethyl group attached to another phenyl ring, connected through a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 4’-thiomethylacetophenone.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.

    Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the final product, 3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or thiolate ions in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and thiomethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The propiophenone backbone may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-4’-methylpropiophenone
  • 3-(2-Methoxyphenyl)-4’-ethylpropiophenone
  • 3-(2-Methoxyphenyl)-4’-propylpropiophenone

Uniqueness

3-(2-Methoxyphenyl)-4’-thiomethylpropiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs. The thiomethyl group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-14(17)9-12-16(18)13-7-10-15(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZECVLGSGQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644171
Record name 3-(2-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-83-0
Record name 3-(2-Methoxyphenyl)-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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